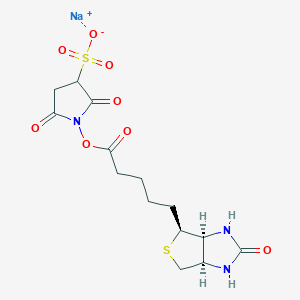
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride” is 1S/C10H15N3O.2ClH/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9;;/h3-6,8H,7,11H2,1-2H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
Biopharmaceutical Research
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride: is utilized in biopharmaceutical research as a building block for the synthesis of more complex compounds. Its structure serves as a key intermediate in the development of novel therapeutic agents. The compound’s amide group and pyridine moiety make it a versatile precursor in the design of drugs targeting various biological pathways .
Material Science
In material science, this compound finds application in the creation of new polymeric materials. Its ability to act as a monomer allows for the formation of polymers with potential electrical conductivity or light-emitting properties, which can be used in creating advanced materials for electronics and photonics .
Chemical Synthesis
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride: plays a crucial role in chemical synthesis, particularly in the formation of heterocyclic compounds. Its pyridine ring is a common motif in many pharmaceuticals, and modifications to this core structure can lead to the discovery of new chemical entities with medicinal properties .
Analytical Research
In analytical research, 2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is employed in the development of analytical reagents and protocols. Its predictable reactivity and stability under various conditions make it an excellent candidate for use in calibration standards and in the validation of analytical methods .
Life Science Research
Lastly, in life science research, this compound is used in molecular biology and biochemistry experiments. It may serve as a reagent in enzyme assays, protein-binding studies, or as a molecular probe to elucidate biological mechanisms, contributing to our understanding of cellular processes and disease pathology .
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-7(10)9(13)12-6-8-2-4-11-5-3-8;/h2-5,7H,6,10H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZTZGLSDXWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

